molecular formula C9H9N3O2 B13011778 methyl 3-methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylate CAS No. 1638768-41-8

methyl 3-methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylate

Cat. No.: B13011778
CAS No.: 1638768-41-8
M. Wt: 191.19 g/mol
InChI Key: XSARCVOGXVUPKL-UHFFFAOYSA-N
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Description

Methyl 3-methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylate is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring, with a methyl ester group at the 5-position and an additional methyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylate typically involves the cyclization of appropriate precursors. One common method starts with the condensation of 3-methylpyrazole with a suitable pyridine derivative under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or acetic acid, with temperatures ranging from room temperature to reflux conditions.

Another approach involves the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. This method typically employs a mixture of starting materials in a polar solvent, subjected to microwave irradiation for a short duration.

Industrial Production Methods

For industrial-scale production, continuous flow synthesis is often employed. This method allows for better control over reaction conditions and scalability. The starting materials are continuously fed into a reactor, where they undergo cyclization under controlled temperature and pressure. This method not only improves yield but also ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be formed using reagents like phosphorus pentachloride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.

    Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature.

    Substitution: Phosphorus pentachloride in anhydrous conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, methyl 3-methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It has been explored as a lead compound for the development of anti-inflammatory and anticancer agents.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 3-methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylate involves its interaction with specific molecular targets. In biological systems, it can bind to enzyme active sites, inhibiting their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the enzyme and the specific binding interactions.

At the molecular level, the compound can interact with nucleophilic and electrophilic sites, facilitating various chemical transformations

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate
  • Methyl 1H-pyrazolo[4,3-c]pyridine-5-carboxylate
  • Methyl 1H-pyrazolo[3,4-d]pyridine-5-carboxylate

Uniqueness

Methyl 3-methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylate is unique due to the specific positioning of its methyl and ester groups. This configuration imparts distinct chemical and physical properties, such as increased stability and reactivity. Compared to its analogs, it may exhibit different biological activities and reactivity patterns, making it a valuable compound for targeted research and development.

Biological Activity

Methyl 3-methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylate is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings.

Chemical Structure and Properties

This compound has a molecular formula of C_9H_9N_3O_2 and a molecular weight of approximately 177.16 g/mol. The compound features a pyrazole ring fused with a pyridine structure, characterized by a methyl ester functional group at the 5-position of the pyrazole ring. This unique arrangement contributes to its reactivity and biological activity.

The biological activity of this compound primarily involves its ability to bind to enzyme active sites, inhibiting their activity through competitive or non-competitive mechanisms. This interaction can affect various biochemical pathways, making it a candidate for drug development aimed at treating diseases influenced by these pathways .

Enzyme Inhibition

Research indicates that this compound acts as a selective inhibitor of D-amino acid oxidase (DAAO), an enzyme involved in the metabolism of D-amino acids. This inhibition is significant as D-amino acids are implicated in neurotransmission and neuroprotection, suggesting potential applications in treating neurological disorders .

Antimicrobial Properties

Preliminary studies have demonstrated that derivatives of this compound exhibit antimicrobial activity against various pathogens. This includes efficacy against bacterial strains, which positions it as a potential candidate for developing new antimicrobial agents .

Anti-inflammatory and Anticancer Effects

This compound has also been investigated for its anti-inflammatory and anticancer properties. It shows promise in modulating inflammatory pathways and inhibiting cancer cell proliferation, indicating its potential role in therapeutic interventions for inflammatory diseases and cancer .

Research Findings and Case Studies

Several studies have highlighted the biological activities associated with this compound:

  • D-Amino Acid Oxidase Inhibition : A study reported that this compound effectively inhibited DAAO with an IC50 value indicating significant potency in modulating D-amino acid levels in biological systems .
  • Antimicrobial Activity : In vitro assays demonstrated that derivatives exhibited varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria, supporting their potential use in developing new antibiotics .
  • Anti-inflammatory Effects : Experimental models showed that the compound reduced pro-inflammatory cytokine production, suggesting its utility in treating conditions characterized by chronic inflammation .

Summary of Biological Activities

Activity Type Description Reference
Enzyme InhibitionSelective DAAO inhibitor; potential implications for neurological disorders
AntimicrobialEffective against various bacterial strains; potential for new antibiotics
Anti-inflammatoryReduces cytokine production; possible application in inflammatory diseases
AnticancerInhibits cancer cell proliferation; promising for cancer therapeutics

Properties

CAS No.

1638768-41-8

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

methyl 3-methyl-2H-pyrazolo[3,4-c]pyridine-5-carboxylate

InChI

InChI=1S/C9H9N3O2/c1-5-6-3-7(9(13)14-2)10-4-8(6)12-11-5/h3-4H,1-2H3,(H,11,12)

InChI Key

XSARCVOGXVUPKL-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(N=CC2=NN1)C(=O)OC

Origin of Product

United States

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